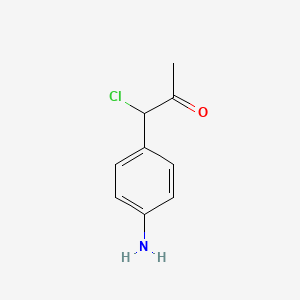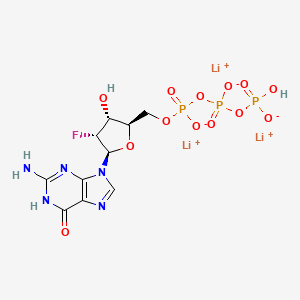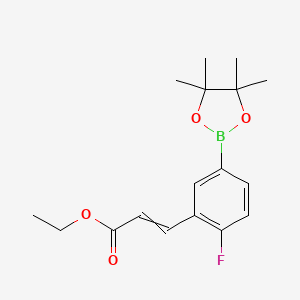
Tert-butyl 4-(ethylamino)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-4-Ethylaminopiperidine, also known as tert-butyl N-ethyl-N-piperidin-4-ylcarbamate, is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Boc-4-Ethylaminopiperidine typically involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which undergoes catalytic hydrogenation reduction using palladium on carbon (Pd/C) to yield 4-Boc-4-Ethylaminopiperidine . This method is advantageous due to its short synthetic route, easily available raw materials, and high reaction yield.
Chemical Reactions Analysis
4-Boc-4-Ethylaminopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc (tert-butoxycarbonyl) group can be replaced by other functional groups.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Boc-4-Ethylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is used in the development of drugs targeting specific biological pathways, such as muscarinic M3 receptor antagonists for treating respiratory and digestive system diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Boc-4-Ethylaminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a muscarinic M3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to therapeutic effects in conditions like chronic obstructive pulmonary disease and irritable bowel syndrome . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Boc-4-Ethylaminopiperidine can be compared with other similar compounds, such as:
1-Boc-4-Ethylaminopiperidine: This compound has a similar structure but differs in the position of the Boc group.
N-Phenyl-4-piperidinamine (4-AP): Used as a precursor in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor for fentanyl synthesis.
The uniqueness of 4-Boc-4-Ethylaminopiperidine lies in its specific structure, which allows for versatile chemical reactions and applications in various fields.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 4-(ethylamino)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-12(6-8-13-9-7-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
InChI Key |
ASWZUZNHLBJDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCNCC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



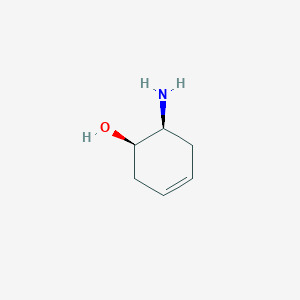
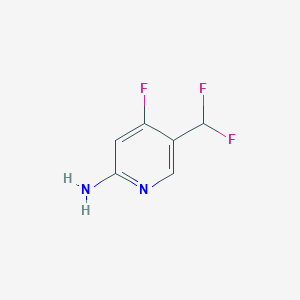

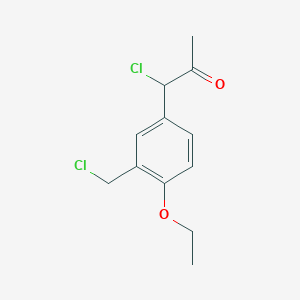
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
